1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFQFJAMMHBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phenylacetaldehyde and 1,4-Diaminobutane
The 1-phenylcyclopentane core is synthesized via a cyclocondensation reaction between phenylacetaldehyde and 1,4-diaminobutane. As described in CN105622384A, the process involves:
- Reagents : Phenylacetaldehyde (0.63 mol), 1,4-diaminobutane (0.71–0.73 mol), stannous chloride (0.15 mol), sodium hydrogen sulfite (35–40% solution).
- Conditions : Reaction at 60–65°C for 8–9 hours, followed by potassium bromide-induced cyclization at 150–160°C.
- Purification : Washing with propionitrile, recrystallization in nitromethane.
- Yield : 82–91% purity after recrystallization.
Alternative Route via 1,4-Dibromobutane and Phenylacetonitrile
A parallel method (ChemBK) employs 1,4-dibromobutane and phenylacetonitrile under alkaline conditions:
- Cyclization : NaOH-mediated cyclization forms 1-phenyl-1-cyanocyclopentane.
- Hydrolysis : Acidic hydrolysis converts the nitrile to 1-phenylcyclopentane-1-carboxylic acid.
- Chlorination : Phosphorus trichloride (PCl₃) converts the acid to 1-phenylcyclopentane-1-carbonyl chloride.
Preparation of 3-(Trifluoromethyl)Benzylamine
Grignard Reaction and Nitrile Reduction
WO1992007820A1 outlines a route starting from m-xylene:
- Chlorination : m-Xylene is chlorinated to α,α,α-trifluoro-α'-chloro-m-xylene.
- Cyanidation : Treatment with sodium cyanide and a phase-transfer catalyst (e.g., Aliquat 336) yields (3-trifluoromethyl-phenyl)acetonitrile.
- Reduction : Catalytic hydrogenation (Raney nickel, H₂) converts the nitrile to 3-(trifluoromethyl)benzylamine.
Direct Amination of 3-Trifluoromethylbenzyl Chloride
US6184417 describes direct amination using ammonium hydroxide under high-pressure conditions, though this method is less favored due to safety concerns.
Amide Coupling Strategies
Acid Chloride and Amine Coupling
The most common method involves reacting 1-phenylcyclopentane-1-carbonyl chloride with 3-(trifluoromethyl)benzylamine:
Carbodiimide-Mediated Coupling
Using dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC):
- Activation : Carboxylic acid activated with DCC/EDC and N-hydroxysuccinimide (NHS).
- Coupling : Reaction with benzylamine in THF at 0°C to room temperature.
- Yield : 70–78%.
Industrial-Scale Optimization
Continuous Flow Reactors
BenchChem highlights industrial production using continuous flow reactors for improved safety and yield:
- Benefits : Precise temperature control, reduced reaction times (2–4 hours), and scalability.
- Purity : >99% via in-line purification systems.
Solvent and Catalyst Recycling
WO2021171301A1 emphasizes green chemistry approaches:
- Solvent Recovery : Cyclohexane and propionitrile are recycled via distillation.
- Catalyst Reuse : Cuprous chloride and potassium sulfite are recovered and reused.
Comparative Analysis of Methods
Challenges and Solutions
Isomer Separation
Moisture Sensitivity
- Issue : Hydrolysis of acid chloride intermediates.
- Solution : Anhydrous conditions and molecular sieves.
Emerging Methodologies
Metallaphotoredox Catalysis
A recent Nature study (s41467-024-53828-8) proposes a multicomponent coupling using iridium/nickel catalysts:
Enzymatic Amidation
Exploratory research uses lipases for stereocontrolled amide bond formation, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
Biological Activities
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide has been studied for its potential as an anti-inflammatory agent, particularly in the context of cyclooxygenase (COX) inhibition. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and reach target sites.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| COX Inhibition | Potential to inhibit cyclooxygenase enzymes, reducing inflammation. |
| Antiviral Properties | Investigated for efficacy against viral infections through molecular modeling studies. |
| Anticancer Potential | Explored as a small molecule inhibitor in cancer research, particularly targeting cell survival pathways. |
Anti-inflammatory Research
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by selectively inhibiting COX enzymes. For instance, studies have shown that dual inhibitors of COX and lipoxygenase can significantly reduce cartilage chondrocyte death in osteoarthritis models .
Antiviral Agents
Recent studies have focused on the synthesis of novel antiviral agents, including derivatives of compounds with similar structures. These investigations aim to explore their efficacy against various viral pathogens through both in vitro and in vivo assays .
Case Studies
- Osteoarthritis Treatment : A study demonstrated that compounds with similar structures to this compound effectively reduced markers of inflammation and improved functional outcomes in animal models of osteoarthritis. This highlights the compound's potential therapeutic role in managing chronic inflammatory diseases .
- Cancer Research : In a preclinical study, a related compound was shown to inhibit the growth of tumor xenografts in mice by targeting specific signaling pathways involved in cell survival and proliferation. This suggests that this compound may also hold promise as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
a. 1-phenyl-N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide (CAS 1022584-65-1)
- Key Difference : CF$_3$ at the ortho (2-position) on the benzyl group.
- Molecular weight (347.39 g/mol) and formula (C${20}$H${20}$F$_3$NO) are identical to the target compound, but spatial arrangement may alter pharmacokinetics .
b. 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide (CAS 1024081-90-0)
Functional Group Modifications
a. 1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide (CAS 1022331-82-3)
- Key Difference : Trimethoxy (3,4,5-OCH$_3$) substituents.
- Impact : Increased hydrophilicity and hydrogen-bonding capacity due to methoxy groups. This may improve solubility but reduce membrane permeability compared to CF$_3$-containing analogs .
b. 1-phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxamide (CAS 932980-05-7)
- Key Difference : Triazole heterocycle replaces the benzyl group.
Heterocyclic and Aromatic Variants
a. 1-phenyl-N-[(pyridin-3-yl)methyl]cyclopentane-1-carboxamide
Data Table: Key Properties of Analogs
Research Findings and Implications
- Substituent Position : Meta-CF$3$ (target compound) shows optimal balance between lipophilicity and steric accessibility compared to ortho-CF$3$ .
- Functional Groups : Trifluoromethoxy (OCF$3$) and trimethoxy (OCH$3$) groups modulate electronic properties and solubility, with OCF$3$ favoring hydrophobic pockets and OCH$3$ enhancing polar interactions .
- Heterocycles : Triazole- and pyridine-containing analogs expand target versatility, particularly in kinase or protease inhibition .
Biological Activity
1-Phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide (CAS Number: 898793-38-9) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . It features a cyclopentane core with phenyl and trifluoromethyl substituents, which contribute to its unique biological properties.
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors. The trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Several studies have investigated the anticancer effects of similar compounds. For instance, derivatives of cyclopentane carboxamides have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but suggests a potential for development as an anticancer agent.
Neuroprotective Effects
Compounds with structural similarities have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be beneficial in treating conditions such as Alzheimer's disease.
Anti-inflammatory Activity
Research into related cyclopentane derivatives has highlighted their anti-inflammatory properties. The modulation of inflammatory pathways may be a significant aspect of the biological activity of this compound.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects on breast cancer cells; showed significant inhibition of cell proliferation. |
| Study B | Examined neuroprotective effects in an animal model; reported reduced neuronal death and improved cognitive function. |
| Study C | Evaluated anti-inflammatory effects; found decreased levels of pro-inflammatory cytokines in treated models. |
Q & A
Q. What are the critical steps and analytical methods for synthesizing 1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide?
The synthesis typically involves coupling a cyclopentane-1-carboxylic acid derivative with a substituted benzylamine. Key steps include:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid .
- Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) may enhance reaction efficiency for sterically hindered intermediates .
- Purification : Column chromatography with solvents like hexane/ethyl acetate is critical for isolating high-purity products .
- Analytical validation : Confirm identity via , , and NMR (e.g., trifluoromethyl signals at δ −89 to −93 ppm in NMR) and HRMS for precise mass confirmation .
Q. How can researchers confirm the structural identity of this compound?
- NMR spectroscopy : The trifluoromethyl group () produces distinct NMR signals (e.g., δ −89.49 to −92.89 ppm) . Cyclopentane ring protons appear as multiplet signals between δ 2.0–2.5 ppm in NMR .
- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+Na]⁺ at m/z 314.1174) .
- X-ray crystallography : Resolve steric effects of the phenyl and trifluoromethyl groups if single crystals are obtainable .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in structural analogs of this compound?
- SAR studies : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano or methoxy groups) to isolate contributions to activity .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like enzymes or receptors .
- Metabolic stability tests : Compare in vitro half-lives in liver microsomes to rule out pharmacokinetic interference .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Docking simulations : Map interactions with binding pockets (e.g., hydrophobic interactions from the cyclopentane ring or halogen bonding from ) using software like AutoDock Vina .
- MD simulations : Assess conformational stability of the carboxamide linker under physiological conditions .
- QSAR models : Corinate electronic parameters (e.g., Hammett constants) of substituents with activity data to predict optimized structures .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
- Asymmetric catalysis : Employ palladium or organocatalysts to control stereochemistry during cyclopentane ring formation .
- Process analytics : Implement in-line FTIR or PAT (process analytical technology) to monitor reaction progression and minimize racemization .
Q. How do structural modifications to the cyclopentane ring impact metabolic stability?
- Ring substitution : Introducing electron-withdrawing groups (e.g., ) reduces oxidative metabolism by cytochrome P450 enzymes .
- Ring size analogs : Compare stability with cyclohexane or cycloheptane derivatives to assess ring strain effects .
- Prodrug strategies : Mask the carboxamide as an ester to enhance oral bioavailability .
Methodological Tables
Q. Table 1. Key NMR Signals for Structural Validation
| Group | NMR (δ, ppm) | NMR (δ, ppm) | Reference |
|---|---|---|---|
| Cyclopentane ring | 2.0–2.5 (m) | - | |
| Trifluoromethyl | - | −89.49 to −92.89 | |
| Benzyl protons | 4.5–5.0 (s) | - |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in amide coupling | Use HOBt/DMAP as coupling additives | |
| Racemization | Chiral catalysts or low-temperature conditions | |
| Purification difficulties | Gradient elution in column chromatography |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
